molecular formula C4HBrF6 B3425198 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene CAS No. 400-41-9

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

Cat. No.: B3425198
CAS No.: 400-41-9
M. Wt: 242.94 g/mol
InChI Key: KSWYRKGFPCBMHX-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is a halogenated hydrocarbon with the molecular formula C4HBrF6. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a butene backbone. It is known for its high reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of hexafluoro-2-butene. This can be achieved by reacting hexafluoro-2-butene with bromine (Br2) under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is monitored to ensure the purity and yield of the final product. Safety measures are also implemented to handle the reactive nature of bromine and fluorine.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form bromine-containing byproducts.

  • Reduction: Reduction reactions can lead to the formation of dehalogenated products.

  • Substitution: Substitution reactions can occur at the bromine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromine-containing acids or salts.

  • Reduction: Dehalogenated hydrocarbons.

  • Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be employed in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Medicine: It may be used in the development of pharmaceuticals, particularly those involving bromine chemistry.

  • Industry: Its high reactivity makes it valuable in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1,1,1,4,4,4-hexafluoro-2-butene

  • 2-bromo-2-butene

  • 1,1,1,4,4,4-hexafluoro-2-butyne

  • 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (isomer)

Properties

CAS No.

400-41-9

Molecular Formula

C4HBrF6

Molecular Weight

242.94 g/mol

IUPAC Name

2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene

InChI

InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H

InChI Key

KSWYRKGFPCBMHX-UHFFFAOYSA-N

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)\C(F)(F)F

SMILES

C(=C(C(F)(F)F)Br)C(F)(F)F

Canonical SMILES

C(=C(C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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